molecular formula C15H14N4O3S2 B2505166 4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide CAS No. 688793-23-9

4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide

Cat. No.: B2505166
CAS No.: 688793-23-9
M. Wt: 362.42
InChI Key: ZIAXYLDLWONNKG-UHFFFAOYSA-N
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Description

4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide: is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications[_{{{CITATION{{{_1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 ....

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting with the formation of the pyrido[2,3-d]pyrimidine core[_{{{CITATION{{{1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3 ...](https://www.mdpi.com/1424-8247/15/3/352). This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions[{{{CITATION{{{1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 .... Subsequent functionalization introduces the sulfanylidene and benzenesulfonamide groups[{{{CITATION{{{_1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 ....

Industrial Production Methods

On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity[_{{{CITATION{{{_1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 .... This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety profiles.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of sulfanylidene groups to sulfoxides or sulfones.

  • Reduction: : Reduction of the oxo group to a hydroxyl group.

  • Substitution: : Replacement of the sulfonamide group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of hydroxyl derivatives.

  • Substitution: : Formation of various substituted pyrido[2,3-d]pyrimidines.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying its biological activity and potential as a therapeutic agent.

  • Medicine: : Investigating its use in drug development for diseases such as cancer or inflammation.

  • Industry: : Utilized in the production of advanced materials or as a reagent in chemical synthesis.

Mechanism of Action

The exact mechanism of action of 4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and potential biological activities. Similar compounds include other pyrido[2,3-d]pyrimidines, which have been studied for their therapeutic potential[_{{{CITATION{{{_1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 .... These compounds share the pyrido[2,3-d]pyrimidine core but differ in their substituents and functional groups.

List of Similar Compounds

  • Palbociclib: : A pyrido[2,3-d]pyrimidine derivative used in cancer therapy.

  • Dilmapimod: : Another pyrido[2,3-d]pyrimidine derivative with anti-inflammatory properties.

Properties

CAS No.

688793-23-9

Molecular Formula

C15H14N4O3S2

Molecular Weight

362.42

IUPAC Name

4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C15H14N4O3S2/c16-24(21,22)11-5-3-10(4-6-11)7-9-19-14(20)12-2-1-8-17-13(12)18-15(19)23/h1-6,8H,7,9H2,(H2,16,21,22)(H,17,18,23)

InChI Key

ZIAXYLDLWONNKG-UHFFFAOYSA-N

SMILES

C1=CC2=C(NC(=S)N(C2=O)CCC3=CC=C(C=C3)S(=O)(=O)N)N=C1

solubility

not available

Origin of Product

United States

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